3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole core. One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, pyrazoles are known to exhibit tautomerism, which can influence their reactivity . Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, this compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyrazoles are known to interact with various enzymes and receptors, influencing biological processes at the molecular level . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include other pyrazole derivatives, such as 3,5-dimethylpyrazole and 3,4,5-trisubstituted pyrazoles . These compounds share some common properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-15-8-10-28(11-9-15)33(31,32)19-6-4-18(5-7-19)25-24(30)21-14-20(26-27-21)23-17(3)12-16(2)13-22(23)29/h4-7,12-15,29H,8-11H2,1-3H3,(H,25,30)(H,26,27) |
InChI Key |
RKEDFQMCQRPLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4O)C)C |
Origin of Product |
United States |
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